An In-depth Technical Guide to TBOPP: A Selective DOCK1 Inhibitor
An In-depth Technical Guide to TBOPP: A Selective DOCK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone, commonly known as TBOPP. It is a potent and selective small molecule inhibitor of the Dedicator of cytokinesis 1 (DOCK1), a guanine nucleotide exchange factor (GEF) for the Rho GTPase Rac1. DOCK1 is implicated in various cellular processes, including cell migration, invasion, and survival, making it a compelling target in oncology. This document details the chemical structure, and biological properties of TBOPP, and provides detailed experimental protocols for its in vitro and in vivo evaluation. Furthermore, it visualizes the DOCK1 signaling pathway and common experimental workflows utilizing TBOPP.
Chemical Structure and Properties
TBOPP is a complex organic molecule with the systematic IUPAC name 1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone. Its structure is characterized by a central pyridone core, substituted with a biphenyl moiety containing a trifluoromethyl group, and a pyrrolidinylsulfonyl group.
Chemical Structure:
Image Source: PubChem CID 129336181
Physicochemical and Biological Properties
The following table summarizes the key physicochemical and biological properties of TBOPP.
| Property | Value | Reference |
| IUPAC Name | 1-[2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)-2-oxoethyl]-5-pyrrolidinylsulfonyl-2(1H)-pyridone | |
| CAS Number | 1996629-79-8 | |
| Molecular Formula | C24H21F3N2O4S | |
| Molecular Weight | 490.5 g/mol | |
| IC50 for DOCK1 | 8.4 µM | [1][2] |
| Kd for DOCK1 DHR-2 | 7.1 µM | [1][2] |
| Solubility | DMSO: ≥ 49 mg/mL (100 mM) | |
| Water: Insoluble | ||
| Ethanol: Insoluble | ||
| Storage | Store at -20°C for up to 1 year or at -80°C for up to 2 years. | [3] |
Biological Activity and Mechanism of Action
TBOPP is a selective inhibitor of DOCK1, an atypical guanine nucleotide exchange factor that plays a crucial role in the activation of the Rho GTPase Rac1.[1][2] DOCK1, through its DHR-2 domain, facilitates the exchange of GDP for GTP on Rac1, leading to its activation. Activated Rac1 is a key regulator of the actin cytoskeleton, and its signaling is integral to cell motility, invasion, and macropinocytosis.[4]
By binding to the DHR-2 domain of DOCK1, TBOPP allosterically inhibits its GEF activity, thereby preventing the activation of Rac1.[1][2] This disruption of the DOCK1-Rac1 signaling axis has been shown to have significant anti-tumor effects in various cancer models. Specifically, TBOPP has been demonstrated to:
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Inhibit cancer cell invasion and migration: By disrupting Rac1-mediated cytoskeletal rearrangements, TBOPP effectively reduces the invasive capacity of cancer cells.[4]
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Suppress macropinocytosis: Ras-transformed cancer cells often utilize macropinocytosis, a process of bulk fluid uptake, for nutrient acquisition. TBOPP has been shown to inhibit this process, leading to cancer cell starvation and death, particularly under nutrient-deprived conditions.[4]
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Enhance the efficacy of chemotherapy: Studies have shown that TBOPP can sensitize cancer cells to conventional chemotherapeutic agents like cisplatin, suggesting its potential in combination therapies.
The selectivity of TBOPP for DOCK1 over other closely related DOCK family members, such as DOCK2 and DOCK5, makes it a valuable tool for studying the specific roles of DOCK1 in cellular processes and a promising candidate for targeted cancer therapy.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the biological effects of TBOPP.
Cell Viability and Proliferation Assays
a) CCK-8 Assay (Cell Counting Kit-8)
This colorimetric assay is used to determine cell viability.
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Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
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TBOPP Treatment: Treat the cells with various concentrations of TBOPP (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
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CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
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Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
b) EdU (5-ethynyl-2'-deoxyuridine) Proliferation Assay
This assay measures DNA synthesis and is a direct measure of cell proliferation.
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Cell Seeding and Treatment: Seed and treat cells with TBOPP as described for the CCK-8 assay.
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EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM and incubate for 2-4 hours.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
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EdU Staining: Perform the click reaction to conjugate a fluorescent dye to the incorporated EdU according to the manufacturer's protocol.
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Nuclear Counterstaining: Stain the cell nuclei with Hoechst 33342 or DAPI.
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Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.
Cell Invasion Assay (Transwell Assay)
This assay assesses the ability of cells to invade through a basement membrane matrix.
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Chamber Preparation: Rehydrate Matrigel-coated Boyden chamber inserts (8 µm pore size) with serum-free medium.
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Cell Seeding: Suspend cancer cells in serum-free medium and seed them into the upper chamber of the insert (e.g., 5 x 10⁴ cells/well). The lower chamber should contain a medium with a chemoattractant, such as 10% fetal bovine serum.
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TBOPP Treatment: Add TBOPP at desired concentrations to both the upper and lower chambers.
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Incubation: Incubate the plate for 24-48 hours at 37°C.
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Removal of Non-invading Cells: Gently remove the non-invading cells from the upper surface of the membrane with a cotton swab.
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Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
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Imaging and Quantification: Image the stained cells and count the number of invaded cells per field of view.
Rac1 Activation Assay (G-LISA or Pull-down Assay)
This assay measures the levels of active, GTP-bound Rac1.
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Cell Lysis: Lyse TBOPP-treated and control cells with a lysis buffer that preserves GTPase activity.
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Protein Quantification: Determine the protein concentration of the lysates.
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Rac1-GTP Pull-down:
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For pull-down assays, incubate the cell lysates with a GST-fusion protein of the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-bound Rac1.
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Capture the GST-PBD-Rac1-GTP complexes using glutathione-sepharose beads.
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Western Blot Analysis:
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Elute the captured proteins and separate them by SDS-PAGE.
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Transfer the proteins to a PVDF membrane and probe with a primary antibody specific for Rac1.
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Detect the signal using a secondary antibody conjugated to HRP and a chemiluminescent substrate.
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Normalize the amount of pulled-down Rac1 to the total amount of Rac1 in the cell lysates.
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In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of TBOPP in a mouse model.
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Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
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Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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TBOPP Administration: Administer TBOPP to the treatment group via a suitable route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
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Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
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Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
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Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Visualizations
DOCK1 Signaling Pathway
Caption: DOCK1 signaling pathway and the inhibitory action of TBOPP.
Experimental Workflow: In Vitro Evaluation of TBOPP
Caption: A typical workflow for the in vitro evaluation of TBOPP.
Synthesis
Conclusion
TBOPP is a valuable research tool for investigating the role of DOCK1 in various cellular processes and holds promise as a therapeutic agent, particularly in the context of cancer. Its selectivity and well-characterized mechanism of action make it a powerful probe for dissecting the DOCK1-Rac1 signaling axis. The experimental protocols provided in this guide offer a starting point for researchers to explore the biological effects of TBOPP in their specific models of interest. Further research into the pharmacokinetics, pharmacodynamics, and safety profile of TBOPP is warranted to advance its potential clinical translation.
References
- 1. TBOPP, a DOCK1 Inhibitor, Potentiates Cisplatin Efficacy in Breast Cancer by Regulating Twist-mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis procedure for routine production of 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]F-A-85380) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
